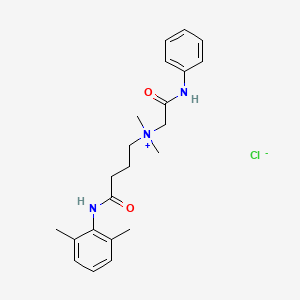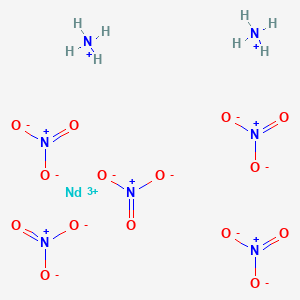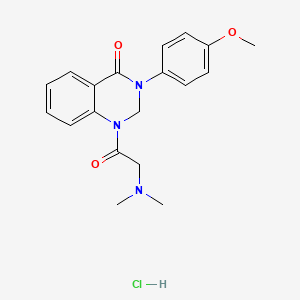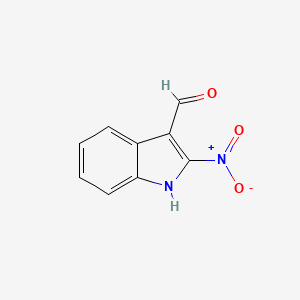
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride is a chemical compound with a complex structure that includes a carbazole core
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of carbazole with a suitable alkylating agent to introduce the dimethylamino propyl group. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction. Industrial production methods may vary but generally follow similar principles, with optimization for large-scale synthesis .
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride can be compared with other similar compounds, such as:
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride: This compound shares a similar core structure but differs in the functional groups attached.
1,2,3,4-Tetrahydrocarbazole: This compound lacks the dimethylamino propyl group, making it less complex. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
18638-90-9 |
|---|---|
Fórmula molecular |
C17H25ClN2 |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
dimethyl-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C17H24N2.ClH/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19;/h3,5,8,10H,4,6-7,9,11-13H2,1-2H3;1H |
Clave InChI |
IQHFSGVXJGIUCS-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCN1C2=C(CCCC2)C3=CC=CC=C31.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)










![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
